
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, also known as 3-Chloro-5-amino-2-methylcyclohex-1-ene, is a cyclic organic compound that has been studied extensively in scientific research. It has been used in a variety of applications, including drug design, synthetic chemistry, and biochemistry. This compound has a wide range of properties, making it an attractive target for research.
Applications De Recherche Scientifique
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene has been studied extensively in scientific research. It has been used in drug design as a potential building block for the synthesis of new drugs. It has also been used in synthetic chemistry to prepare new molecules. In addition, it has been used in biochemistry to study enzyme catalysis and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene is not fully understood. However, it is believed to interact with proteins and enzymes in the body to produce a variety of effects. It is thought to act as a competitive inhibitor of enzymes, and it is believed to bind to certain proteins and enzymes to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene are not fully understood. However, it has been studied extensively in scientific research and has been found to have a variety of effects. In animal studies, it has been found to act as an anti-inflammatory agent and to reduce pain. It has also been found to have anti-cancer, anti-bacterial, and anti-viral activities. In addition, it has been found to have neuroprotective and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene in lab experiments include its high yield in synthesis, its wide range of properties, and its potential for use in drug design. However, there are some limitations to using this compound in lab experiments. These include its potential toxicity and its potential to interact with other molecules in the body.
Orientations Futures
The potential future directions for 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene include further study of its mechanism of action, its biochemical and physiological effects, and its potential use in drug design. Additionally, further research could be conducted to explore its potential as an anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agent. Finally, further research could be conducted to explore its potential for use in synthetic chemistry and biochemistry.
Méthodes De Synthèse
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloro-2-methylcyclohex-1-ene with an amine in the presence of a catalyst. This method has been used in various studies to synthesize the compound in high yields. Another method involves the reaction of 3-chloro-2-methylcyclohex-1-ene with an amine in the presence of a palladium catalyst. This method has been found to yield the desired product in high yields with good selectivity.
Propriétés
IUPAC Name |
3-(3-amino-5-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMZXANDLAFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


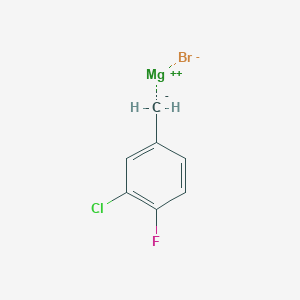
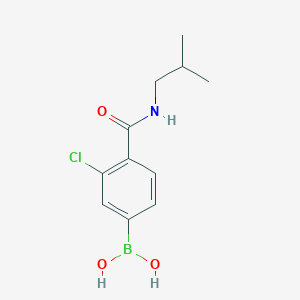


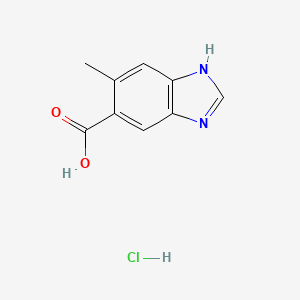



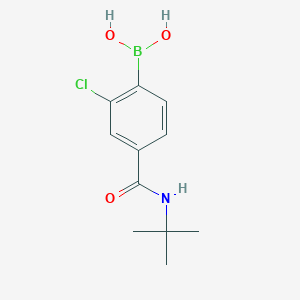
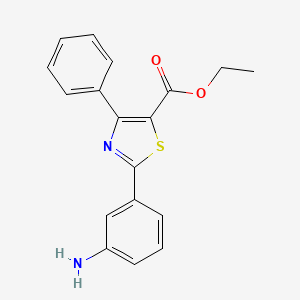
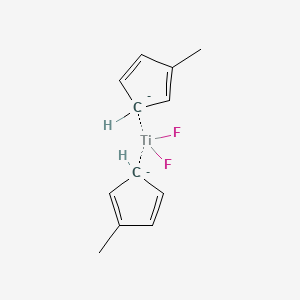

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)